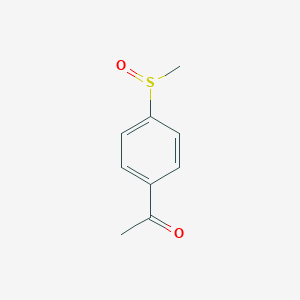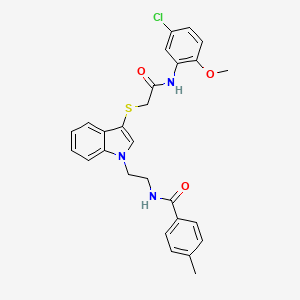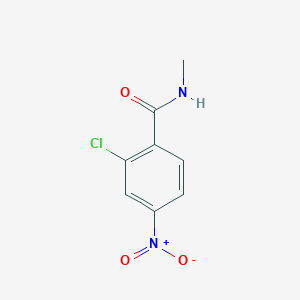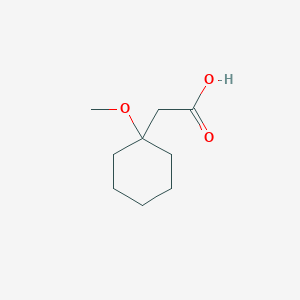
1-(4-Methanesulfinylphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds, such as those involving phenyl rings and sulfonyl groups, is not explicitly detailed in the provided papers. However, the papers do mention the formation of complexes with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and its derivatives, which suggests that the target compound might also form similar complexes under the right conditions .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Methanesulfinylphenyl)ethan-1-one has been studied using various spectroscopic methods. For example, the FT-IR and NMR spectroscopy techniques have been employed to investigate the structure of complexes formed by related molecules . These studies provide a foundation for understanding how the molecular structure of 1-(4-Methanesulfinylphenyl)ethan-1-one might be analyzed using similar methods.
Chemical Reactions Analysis
The papers discuss the reactivity of related compounds, particularly in the context of hydrogen bonding and ion pair formation . These reactions are crucial for understanding the chemical behavior of the target compound, as the presence of sulfonyl groups and a phenyl ring could lead to similar interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through various analyses, such as NBO, HOMO-LUMO, and MEP analysis . These studies highlight the importance of charge distribution and electron delocalization in determining the reactivity and stability of the molecules. The properties of the carbonyl group, as well as the influence of substituents on the phenyl ring, are particularly relevant for predicting the behavior of 1-(4-Methanesulfinylphenyl)ethan-1-one.
Relevant Case Studies
While the provided papers do not include case studies on 1-(4-Methanesulfinylphenyl)ethan-1-one, they do offer insights into the behavior of structurally related compounds. For instance, molecular docking studies suggest potential biological activity, which could be an area of interest for further research on the target compound .
科学的研究の応用
Overview of Methane in Plant Physiology
Methane, while primarily recognized as a significant greenhouse gas, has recently been identified for its diverse biological functions across different kingdoms of life, including its role in plant physiology. Studies have shown that methane might be produced by plants through an aerobic, non-microbial pathway and plays crucial roles in enhancing plant tolerance against abiotic stresses such as salinity, drought, and heavy metal exposure. It also promotes root development and delays senescence and browning. This suggests a potential application of methane in agriculture to improve crop resilience to environmental stressors. The interaction of methane with reactive oxygen species (ROS) and other signaling molecules indicates its involvement in a survival strategy of plants, opening avenues for research into its agricultural applications (Li, Wei, & Shen, 2019).
Methane Production and Emission by Eukaryotes
Recent studies have highlighted a novel pathway of direct methane production and emission by eukaryotes, including plants, animals, and fungi, even in the presence of oxygen. This aerobic methane production pathway contrasts with the traditional view of methanogenesis, which is thought to occur under strictly anaerobic conditions by methanogenic archaea. The existence of this pathway in eukaryotes suggests a protective strategy against environmental stresses, with methane acting as a by-product or end-product of processes originating from organic methyl-type compounds. This discovery necessitates further research to identify the precursors and mechanisms of this methane source and its impact on the global methane budget (Liu et al., 2015).
Methane as a Resource for Methanotrophs
Methanotrophs, bacteria capable of using methane as their sole carbon source, present a wide array of biotechnological applications. They can produce single-cell protein, biopolymers, components for nanotechnology, soluble metabolites, lipids for biodiesel and health supplements, and even vitamin B12 using methane. The genetic engineering of methanotrophs to produce new compounds and the utilization of their enzymes for high conversion efficiencies highlight the potential of methane as a valuable resource in biotechnology. This includes its application in bioremediation, chemical transformation, wastewater denitrification, and possibly electricity generation, demonstrating the versatility of methane beyond its role as a greenhouse gas (Strong, Xie, & Clarke, 2015).
Safety And Hazards
The safety data sheet for “1-(4-Methanesulfinylphenyl)ethan-1-one” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
1-(4-methylsulfinylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-7(10)8-3-5-9(6-4-8)12(2)11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUFNCGULZBNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methanesulfinylphenyl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8-dimethyl-5-(pyridin-3-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2531691.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531695.png)
![2-Chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2531698.png)
![1-(4-Chlorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2531700.png)

![1-Methyl-4-[[2-[[3-(2,2,2-trifluoroethoxy)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2531703.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2531704.png)


![N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2531709.png)

